Oratecan - 1992961-26-8

Oratecan

Catalog Number: EVT-3324949
CAS Number: 1992961-26-8
Molecular Formula: C33H39ClN4O6
Molecular Weight: 623.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oratecan is a novel compound synthesized by combining irinotecan with encequidar methanesulfonate. This compound is primarily classified as an anticancer agent, particularly in the treatment of various solid tumors, including colorectal, gastroesophageal, pancreatic, and ovarian cancers. It is designed to enhance the efficacy of irinotecan, a well-known topoisomerase inhibitor used in chemotherapy.

Source and Classification

Oratecan is derived from the combination of two significant chemical entities: irinotecan and encequidar methanesulfonate. Irinotecan is a prodrug that is activated in the body to its active form, SN-38, which exhibits potent cytotoxicity against cancer cells. Encequidar methanesulfonate is employed to inhibit the efflux of irinotecan from cancer cells, thereby increasing its therapeutic effectiveness. This combination positions Oratecan within the category of targeted cancer therapies aimed at improving patient outcomes in oncology.

Synthesis Analysis

Methods

The synthesis of Oratecan involves a dose-escalation design where patients receive treatments on a specific schedule. The irinotecan dosage ranges from 20 to 320 mg/m², while the dose of encequidar methanesulfonate remains fixed at 15 mg (12.9 mg free base). This method allows for careful monitoring of patient responses and optimization of dosages to maximize therapeutic effects.

Technical Details

The preparation begins with the combination of irinotecan and encequidar methanesulfonate under controlled conditions. The chemical reactions involved in this synthesis are designed to ensure that both components are effectively incorporated into the final compound while maintaining their individual pharmacological properties.

Molecular Structure Analysis

Structure

The molecular formula for Oratecan is C33H39ClN4O6C_{33}H_{39}ClN_{4}O_{6}, with a molecular weight of 623.1 g/mol. The structure includes complex ring systems and functional groups that contribute to its biological activity.

Data

The structural configuration includes multiple stereocenters, which are crucial for its interaction with biological targets. The intricate design enhances its ability to penetrate cellular membranes and interact with intracellular targets effectively.

Chemical Reactions Analysis

Reactions

Oratecan undergoes various chemical reactions that are primarily influenced by its components. Key reactions include:

  • Oxidation: Irinotecan can be oxidized to form its active metabolite, SN-38, which is approximately 1000 times more cytotoxic than irinotecan itself.
  • Substitution: Irinotecan can participate in substitution reactions, particularly in the presence of nucleophiles, which are facilitated by enzymes such as carboxylesterases found in the liver and intestines.

Technical Details

These reactions are essential for the activation and efficacy of Oratecan as an anticancer agent. Understanding these pathways helps in optimizing treatment regimens and minimizing side effects.

Mechanism of Action

Oratecan exerts its anticancer effects primarily through the action of SN-38 on topoisomerase I, an enzyme critical for DNA replication and transcription. By inhibiting this enzyme, Oratecan causes DNA damage leading to cell death in rapidly dividing cancer cells.

The presence of encequidar methanesulfonate enhances the retention of irinotecan within tumor cells by inhibiting drug efflux pumps, thus increasing the intracellular concentration of SN-38 and enhancing its cytotoxic effect.

Physical and Chemical Properties Analysis

Physical Properties

Oratecan appears as a light yellow solid under standard laboratory conditions. Its solubility profile is crucial for its bioavailability and efficacy as a therapeutic agent.

Chemical Properties

The chemical stability of Oratecan is influenced by environmental factors such as pH and temperature. The compound's reactivity with nucleophiles plays a significant role in its pharmacokinetic properties.

Relevant data indicate that Oratecan maintains structural integrity under physiological conditions, which is vital for its therapeutic application.

Applications

Oratecan has significant scientific applications, particularly in oncology research. Its potential to treat various solid tumors makes it a valuable subject for clinical studies aimed at improving cancer treatment protocols. Ongoing research focuses on optimizing dosing strategies and understanding resistance mechanisms associated with irinotecan-based therapies.

Introduction to Oratecan

Oratecan represents an investigational oral prodrug formulation of irinotecan, designed to overcome historical limitations of intravenous topoisomerase I inhibitors. This novel therapeutic approach leverages advanced delivery technologies to enhance bioavailability and targeted release while mitigating systemic toxicity. As a derivative of the natural alkaloid camptothecin, Oratecan maintains the core mechanism of action—stabilizing the topoisomerase I-DNA cleavable complex, inducing lethal DNA breaks in rapidly dividing cancer cells [3]. Its development addresses persistent challenges in gastrointestinal oncology, particularly for recurrent or metastatic colorectal cancer, where treatment efficacy and patient tolerance remain suboptimal.

Oratecan as an Investigational Prodrug Delivery System

Oratecan functions as a bioreversible prodrug, requiring enzymatic conversion to liberate active irinotecan and subsequently its potent metabolite SN-38. The prodrug strategy employs chemical modifications to irinotecan’s structure—typically through esterification or lipid conjugation—to enhance intestinal permeability and circumvent first-pass metabolism [5]. Unlike intravenous irinotecan, which faces instability due to pH-dependent hydrolysis of its active lactone ring, Oratecan’s design incorporates enteric coatings or lipid matrices. These features prevent premature activation in the stomach’s acidic environment, ensuring targeted duodenal release where enzymatic conversion occurs [2] [7].

Key characteristics defining Oratecan’s prodrug delivery system include:

  • Molecular stability: Protection of the lactone ring maintains therapeutic potency during absorption.
  • Controlled activation: Site-specific enzymatic cleavage (e.g., by carboxylesterases in intestinal mucosa or liver) ensures optimized SN-38 generation [5].
  • Enhanced pharmacokinetics: Reduced interpatient variability in drug exposure compared to earlier oral formulations [2].

Table 1: Comparative Bioavailability of Oral vs. Intravenous Irinotecan Formulations

ParameterIV IrinotecanEarly Oral FormulationsOratecan-Type Systems
Relative Bioavailability100% (reference)5-20%21-45% [2] [4]
SN-38 Interpatient VariabilityHighVery HighModerate [2]
Lactone Ring StabilityLow (pH-sensitive)Very LowHigh (enteric coating) [7]

Rationale for Oral Irinotecan Formulation Development

The pursuit of oral irinotecan formulations stems from four critical limitations of intravenous delivery:

  • Pharmacokinetic Challenges: IV irinotecan exhibits high interpatient variability in SN-38 conversion due to genetic polymorphisms (e.g., UGT1A1*28 allele), leading to unpredictable toxicity or subtherapeutic exposure [2]. Oral administration enables chronic low-dose delivery, potentially sustaining therapeutic SN-38 concentrations and minimizing peak-related toxicity [6].

  • Patient Burden: Extended infusion schedules necessitate invasive catheters, increasing infection risk and reducing quality of life. Oral administration offers convenience and autonomy, particularly relevant for palliative or maintenance therapy [6].

  • Biological Rationale: Preclinical data indicate schedule-dependent efficacy for topoisomerase I inhibitors. Continuous low-dose exposure maximizes cell kill by trapping topoisomerase I during active DNA replication, a mechanism poorly served by bolus IV dosing [6].

  • Cost Reduction: Eliminating infusion infrastructure could lower treatment costs by 30-50%, increasing healthcare system accessibility [4].

Oratecan directly addresses these factors through optimized lipid-based formulations that enhance lymphatic transport—bypassing hepatic first-pass metabolism—and stabilize the pharmacologically active lactone species [5] [7].

Historical Context of Oral Topoisomerase I Inhibitor Research

The evolution of oral topoisomerase I inhibitors spans five decades:

  • 1970s–1980s: Early camptothecin trials failed due to severe bladder toxicity from sodium salt formulations. Discovery of topoisomerase I as camptothecin’s target (1985) revived interest in structure-activity optimization [3] [6].
  • 1990s: Semisynthetic derivatives (topotecan, irinotecan) gained IV approval. Pioneering oral studies used IV solutions administered orally, revealing bioavailability of 5–34% but with high variability and gastrointestinal intolerance [4] [6].
  • 2000s: Prodrug strategies emerged, focusing on esterification (e.g., valatecan) and nanoparticle encapsulation. VAL-413, a lipid-conjugated irinotecan, demonstrated improved palatability and absorption in pediatric trials [7].
  • 2010s–Present: "Orascovery" platform (utilized in Oratecan) integrates lipid nanoemulsion and enzyme-targeted activation, representing a paradigm shift toward tumor-selective metabolite release [5] [7].

Table 2: Milestones in Oral Topoisomerase I Inhibitor Development

EraKey AdvancesLimitations
1970sCamptothecin IV/oral trialsUnpredictable toxicity; no target identification
1990sTopotecan/oral solution (21–37% bioavailability) [4]; Irinotecan capsulesHigh PK variability; hydrolysis in GI tract
2000sProdrug approaches (e.g., valatecan)Limited efficacy; safety concerns
2010sLipid-based formulations (VAL-413) [7]Scaling challenges
2020sOrascovery-derived OratecanUnder investigation in trials

Orascovery Technology Platform Overview

The Orascovery platform—central to Oratecan’s design—utilizes phospholipid-based prodrug conjugation to exploit endogenous metabolic pathways. Key technological components include:

  • Molecular Conjugation: Irinotecan is covalently linked at the sn-2 position of a phospholipid (e.g., phosphatidylcholine) via a hydrolysable ester bond. This structure mimics dietary lipids, facilitating uptake via intestinal lymphatic transport and bypassing first-pass metabolism [5].
  • Enzyme-Specific Activation: Overexpressed phospholipase A₂ (PLA₂) in tumor tissues cleaves the sn-2 bond, releasing irinotecan preferentially at malignant sites. This enables tumor-selective activation while sparing healthy tissues [5] [7].
  • Enteric Protection: Tablets incorporate pH-sensitive coatings (e.g., Eudragit®) that dissolve only at duodenal pH (>5.5), preventing gastric degradation of the lactone ring [2] [7].

Preclinical models demonstrate 2.3-fold higher tumor SN-38 accumulation with Orascovery versus IV irinotecan, attributed to selective PLA₂-mediated activation in the tumor microenvironment [5].

Key Unmet Needs in Gastrointestinal Cancer Therapeutics

Oratecan targets three critical gaps in current GI cancer management:

  • Overcoming Chemoresistance: Metastatic colorectal cancer (mCRC) frequently develops resistance to IV irinotecan via ATP-binding cassette (ABC) transporter upregulation or reduced carboxylesterase activity. Oratecan’s prodrug structure evades ABC transporters, while lipid conjugation enhances tumor penetration [5].

  • Metastasis Control: Peritoneal and hepatic metastases exhibit poor IV drug penetration. Oral formulations enable continuous drug exposure, potentially suppressing micrometastatic growth more effectively than intermittent IV therapy [1] [6].

  • Treatment Personalization: Current regimens lack adaptability for pharmacogenomic variability (e.g., UGT1A1 status). Oratecan’s reduced PK variability may allow dose optimization without genotype restrictions [2].

These advantages position Oratecan as a promising candidate for refractory GI malignancies, particularly in maintenance therapy where prolonged tolerability is essential.

Properties

CAS Number

1992961-26-8

Product Name

Oratecan

IUPAC Name

[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride

Molecular Formula

C33H39ClN4O6

Molecular Weight

623.1

InChI

InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m1./s1

InChI Key

GURKHSYORGJETM-MGDILKBHSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.